Cas no 6951-91-3 (1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone)

1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone structure
6951-91-3 structure
Product Name:1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
CAS No:6951-91-3
MF:C21H34O3
MW:334.49286699295
CID:1737972
PubChem ID:246205
Update Time:2025-04-21

1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
    • 3,12-Dihydroxy-nor-cholanic Acid
    • 23-Nordeoxycholic acid
    • Nor-Desoxycholic Acid
    • nordeoxycholic acid
    • AC1L4X8K
    • AC1Q5T2C
    • (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name)
    • SureCN1656466
    • 23-Nor-deoxycholic acid
    • Ambap
    • 3,12-Dihydroxy-nor-cholanic Acid; 23-Nordeoxycholic acid; Nor-Desoxycholic Acid; nordeoxycholic acid; AC1L4X8K; AC1Q5T2C; (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name); SureCN1656466; 23-Nor-deoxycholic acid; Ambap;
    • NSC-58849
    • 3alpha,12alpha-dihydroxy-5beta-pregnan20-one
    • 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one
    • CHEMBL3137800
    • NSC58849
    • Q27149044
    • 6951-91-3
    • CHEBI:79892
    • Pregnan-20-one,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)-
    • 1-[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
    • Inchi: 1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17+,18+,19+,20+,21-/m1/s1
    • InChI Key: QIVOTMOKECOCJC-OCBUSJJZSA-N
    • SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H](C(C)=O)[C@]21C)O

Computed Properties

  • Exact Mass: 334.25092
  • Monoisotopic Mass: 334.251
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.117
  • Boiling Point: 469.7°C at 760 mmHg
  • Flash Point: 252°C
  • Refractive Index: 1.541
  • PSA: 57.53
  • LogP: 3.56600
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.